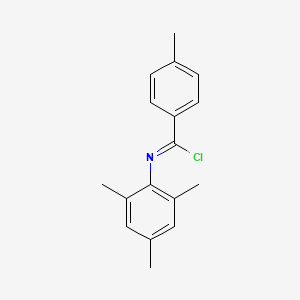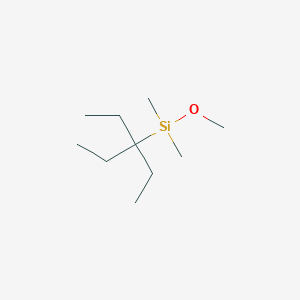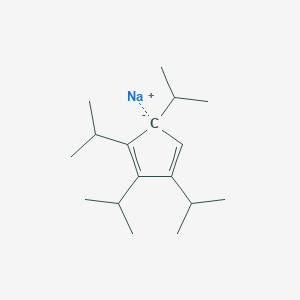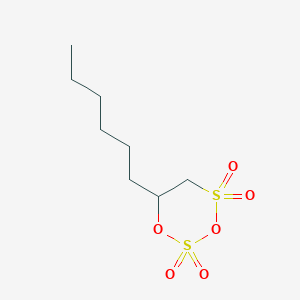![molecular formula C20H19N3O B14301623 N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine is a complex organic compound belonging to the benzo[a]phenoxazine family This compound is characterized by its unique structure, which includes a phenoxazine core with ethyl and ethylimino substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through a condensation reaction between an o-aminophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of Ethyl and Ethylimino Groups: The ethyl and ethylimino groups can be introduced through alkylation reactions. For example, the phenoxazine core can be treated with ethyl iodide in the presence of a base to introduce the ethyl group. The ethylimino group can be introduced through a reaction with ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxazine core are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted phenoxazine compounds.
Aplicaciones Científicas De Investigación
N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and detecting biological molecules. Its fluorescence properties make it useful for studying cellular processes and molecular interactions.
Medicine: The compound has potential applications in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound is used in the development of dyes and pigments. Its stability and color properties make it suitable for use in various industrial products.
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine: Unique due to its specific substituents and structure.
Nile Blue: A related compound with similar fluorescence properties but different substituents.
Benzo[a]phenoxazine Derivatives: A class of compounds with variations in the substituents on the phenoxazine core.
Uniqueness
This compound is unique due to its specific combination of ethyl and ethylimino groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in scientific research and industry, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C20H19N3O |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine |
InChI |
InChI=1S/C20H19N3O/c1-3-21-13-9-10-16-18(11-13)24-19-12-17(22-4-2)14-7-5-6-8-15(14)20(19)23-16/h5-12,22H,3-4H2,1-2H3 |
Clave InChI |
FQYBBHFUCBRLSP-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=NCC)C=C4O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/no-structure.png)




![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)



